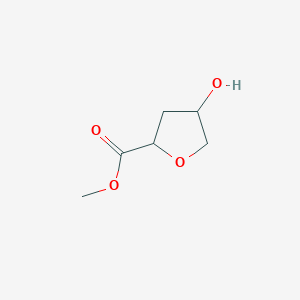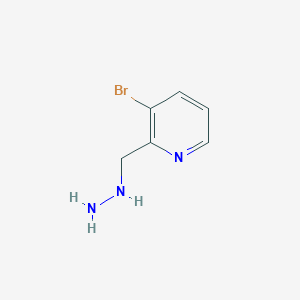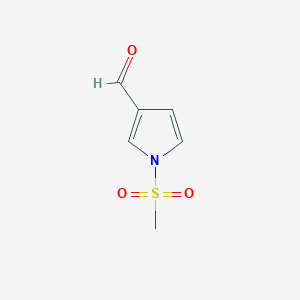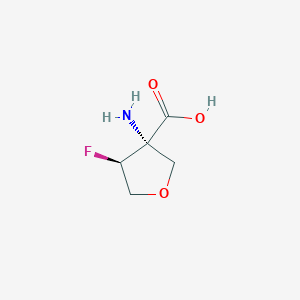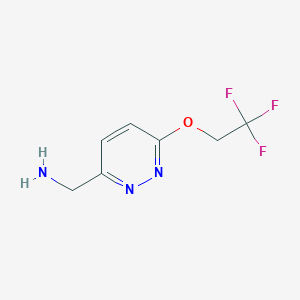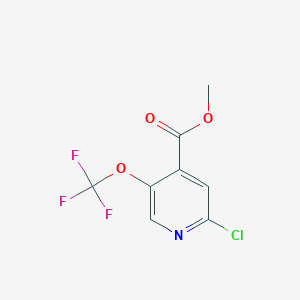
Methyl2-chloro-5-(trifluoromethoxy)isonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloroisonicotinic acid with trifluoromethoxy-containing reagents under specific conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of Methyl 2-chloro-5-(trifluoromethoxy)isonicotinate may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chloro-5-(trifluoromethoxy)isonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the compound .
Applications De Recherche Scientifique
Methyl 2-chloro-5-(trifluoromethoxy)isonicotinate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-chloro-5-(trifluoromethoxy)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Methyl 2-chloro-5-(trifluoromethoxy)isonicotinate can be compared with other similar compounds, such as:
Methyl 2-chloro-5-(trifluoromethyl)isonicotinate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Methyl 2-chloro-5-(trifluoromethoxy)benzoate: Similar trifluoromethoxy group but different aromatic ring structure.
Propriétés
Formule moléculaire |
C8H5ClF3NO3 |
|---|---|
Poids moléculaire |
255.58 g/mol |
Nom IUPAC |
methyl 2-chloro-5-(trifluoromethoxy)pyridine-4-carboxylate |
InChI |
InChI=1S/C8H5ClF3NO3/c1-15-7(14)4-2-6(9)13-3-5(4)16-8(10,11)12/h2-3H,1H3 |
Clé InChI |
JYCYRVBBFJLKHB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NC=C1OC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


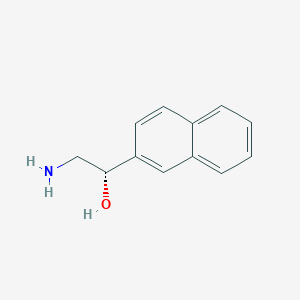
![Ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B13030327.png)


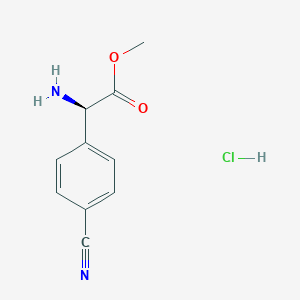

![5-Chloro-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B13030367.png)
